3-Bromo-2-(2-methoxy-ethoxymethoxy) benzaldehyde
Overview
Description
3-Bromo-2-(2-methoxy-ethoxymethoxy) benzaldehyde is a versatile chemical compound with a unique structure that allows for various applications in scientific research. It is commonly used in drug synthesis and organic reactions due to its functional groups and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(2-methoxy-ethoxymethoxy) benzaldehyde typically involves a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . The compound can also be synthesized using ethylene glycol dimethyl ether (DME) as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of stable intermediates and efficient cross-coupling reactions are key to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(2-methoxy-ethoxymethoxy) benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols. Substitution reactions can produce a variety of substituted benzaldehydes.
Scientific Research Applications
3-Bromo-2-(2-methoxy-ethoxymethoxy) benzaldehyde is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the development of biologically active compounds.
Medicine: It is involved in the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-2-(2-methoxy-ethoxymethoxy) benzaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the bromine atom can participate in substitution reactions. These interactions enable the compound to modify biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methoxybenzaldehyde
- 5-Bromo-3-chloro-2-(2-methoxyethoxy)methoxybenzaldehyde
Uniqueness
3-Bromo-2-(2-methoxy-ethoxymethoxy) benzaldehyde is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry and drug development .
Properties
IUPAC Name |
3-bromo-2-(2-methoxyethoxymethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-14-5-6-15-8-16-11-9(7-13)3-2-4-10(11)12/h2-4,7H,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCJTMSWYURBEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=C(C=CC=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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